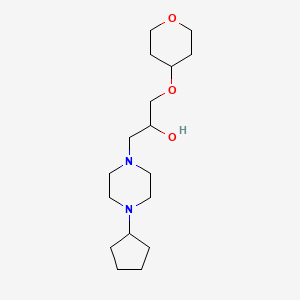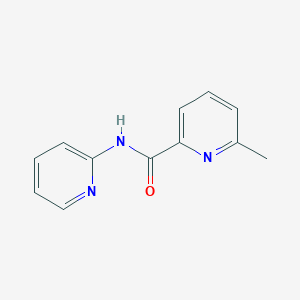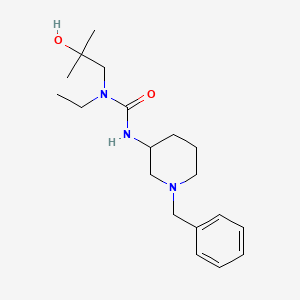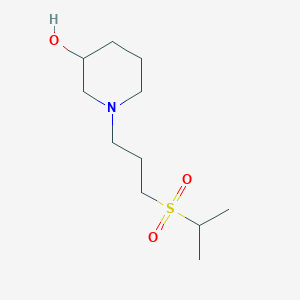![molecular formula C17H14N2O3 B6640955 [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone, also known as FHQ1, is a compound that has been synthesized and studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cellular processes. [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex involved in inflammation and immune response.
Biochemical and Physiological Effects:
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative disease research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. In inflammation research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone in lab experiments is its high purity and specificity for certain enzymes and proteins. This allows for more precise investigation of its effects on cellular processes. However, one limitation of using [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone is its potential toxicity at high doses, which must be carefully monitored in experiments.
Direcciones Futuras
There are many potential future directions for research involving [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone. In cancer research, further investigation into the mechanisms of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone's anti-tumor effects could lead to the development of new cancer therapies. In neurodegenerative disease research, more studies are needed to determine the optimal dosing and delivery methods for [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone in order to maximize its therapeutic potential. In inflammation research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone could be further studied as a potential treatment for other inflammatory conditions such as asthma and inflammatory bowel disease. Overall, the potential therapeutic properties of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone make it an exciting area of research for many different fields.
Métodos De Síntesis
The synthesis of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone involves the reaction of 2-acetylfuran and 2-aminobenzophenone in the presence of a palladium catalyst. The resulting product is then reacted with 3-hydroxyazetidine to form [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone. This synthesis method has been optimized to produce high yields of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone with high purity.
Aplicaciones Científicas De Investigación
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential therapeutic properties in a variety of areas including cancer, neurodegenerative diseases, and inflammation. In cancer research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to protect against oxidative stress and inflammation in animal models of Alzheimer's disease. In inflammation research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-11-9-19(10-11)17(21)13-8-15(16-6-3-7-22-16)18-14-5-2-1-4-12(13)14/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXHHZCATUXHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640899.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)


![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)